molecular formula C8H12O3 B12736667 4-Methyl-7-oxabicyclo(4.1.0)heptane-3-carboxylic acid CAS No. 1843-26-1

4-Methyl-7-oxabicyclo(4.1.0)heptane-3-carboxylic acid

Cat. No.: B12736667
CAS No.: 1843-26-1
M. Wt: 156.18 g/mol
InChI Key: KPOXQAKDFUYNFA-UHFFFAOYSA-N
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Description

4-Methyl-7-oxabicyclo(410)heptane-3-carboxylic acid is a bicyclic compound with a unique structure that includes an oxirane ring fused to a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-7-oxabicyclo(4.1.0)heptane-3-carboxylic acid typically involves the reaction of cyclohexene with a suitable oxidizing agent to form the oxirane ring. One common method is the oxidation of cyclohexene using a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions . The reaction is carried out in an organic solvent, such as dichloromethane, at low temperatures to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography and crystallization, to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-7-oxabicyclo(4.1.0)heptane-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex derivatives.

    Reduction: Reduction reactions can open the oxirane ring, leading to different products.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxirane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and thiols can react with the oxirane ring under mild conditions.

Major Products Formed

    Oxidation: Formation of diols and carboxylic acids.

    Reduction: Formation of alcohols and alkanes.

    Substitution: Formation of amino alcohols and thioethers.

Scientific Research Applications

4-Methyl-7-oxabicyclo(4.1.0)heptane-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-7-oxabicyclo(4.1.0)heptane-3-carboxylic acid involves its interaction with specific molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes. This reactivity allows the compound to inhibit enzyme activity by modifying key amino acid residues. Additionally, the compound can interact with cellular pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-7-oxabicyclo(4.1.0)heptane-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the methyl group at the 4-position enhances its stability and modifies its interaction with biological targets, making it a valuable compound for research and industrial applications.

Properties

CAS No.

1843-26-1

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

IUPAC Name

4-methyl-7-oxabicyclo[4.1.0]heptane-3-carboxylic acid

InChI

InChI=1S/C8H12O3/c1-4-2-6-7(11-6)3-5(4)8(9)10/h4-7H,2-3H2,1H3,(H,9,10)

InChI Key

KPOXQAKDFUYNFA-UHFFFAOYSA-N

Canonical SMILES

CC1CC2C(O2)CC1C(=O)O

Origin of Product

United States

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